1-Oxa-4-azaspiro[5.6]dodecan-5-one
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Overview
Description
1-Oxa-4-azaspiro[56]dodecan-5-one is a spirocyclic compound characterized by its unique structure, which includes both oxygen and nitrogen atoms within its ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxa-4-azaspiro[5.6]dodecan-5-one typically involves multi-step processes. One common method includes the use of 4-aminophenol and α-glycolic acid or lactic acid as starting materials. The key step in the synthesis is the metal-catalyzed oxidative cyclization of the amide to form the spirocyclic structure . This reaction often employs catalysts such as copper or rhodium acetate and oxidants like PhI(OAc)2 .
Industrial Production Methods: Industrial production of spirocyclic compounds like this compound may involve optimization of the synthetic route to enhance yield and reduce costs. Techniques such as continuous flow synthesis and the use of more efficient catalysts are explored to scale up production .
Chemical Reactions Analysis
Types of Reactions: 1-Oxa-4-azaspiro[5.6]dodecan-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the nitrogen atom can be targeted for substitution with various electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
1-Oxa-4-azaspiro[5
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Mechanism of Action
The mechanism by which 1-Oxa-4-azaspiro[5.6]dodecan-5-one exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of protein synthesis or disruption of cell membrane integrity .
Comparison with Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: Shares a similar spirocyclic structure but with different ring sizes and substituents.
Spiro[5.5]undecane derivatives: These compounds also feature spirocyclic structures with varying heteroatoms and substituents.
Uniqueness: 1-Oxa-4-azaspiro[5.6]dodecan-5-one is unique due to its specific ring size and the presence of both oxygen and nitrogen atoms within the ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-oxa-4-azaspiro[5.6]dodecan-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c12-9-10(13-8-7-11-9)5-3-1-2-4-6-10/h1-8H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOGWHOOZNIBCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)C(=O)NCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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